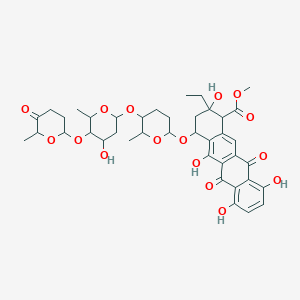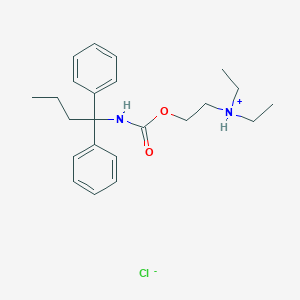![molecular formula C5H2Cl2O2 B217180 1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea CAS No. 100821-69-0](/img/structure/B217180.png)
1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. It is a derivative of glucopyranose, modified with a methylnitrosoamino group, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea involves multiple steps, starting from glucopyranoseSpecific reaction conditions, such as temperature, pH, and solvents, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitroso group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical tool.
Mecanismo De Acción
The mechanism of action of 1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea involves its interaction with specific molecular targets. It is known to bind to glucose recognition sites on pancreatic B-cells, leading to its diabetogenic effects. The compound’s activity is thought to result from the formation of methylcarbonium ions, which alkylate intracellular molecular structures, including nucleic acids, leading to cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Streptozocin: A similar compound with a nitrosourea moiety, used as an antineoplastic agent and diabetogenic agent.
3-O-Methylglucose: A nonmetabolizable glucose analogue that protects pancreatic B-cells against streptozocin.
Uniqueness
1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea is unique due to its specific chemical modifications, which confer distinct biological activities compared to other similar compounds. Its ability to bind competitively with glucose recognition sites on pancreatic B-cells highlights its potential in diabetes research .
Propiedades
Número CAS |
100821-69-0 |
|---|---|
Fórmula molecular |
C5H2Cl2O2 |
Peso molecular |
279.25 g/mol |
Nombre IUPAC |
1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea |
InChI |
InChI=1S/C9H17N3O7/c1-12(11-18)9(17)10-5(3-13)8(19-2)7(16)6(15)4-14/h3,5-8,14-16H,4H2,1-2H3,(H,10,17)/t5-,6+,7+,8+/m0/s1 |
Clave InChI |
QVXLRSXRLWPYDB-LXGUWJNJSA-N |
SMILES |
CN(C(=O)NC(C=O)C(C(C(CO)O)O)OC)N=O |
SMILES isomérico |
CN(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)OC)N=O |
SMILES canónico |
CN(C(=O)NC(C=O)C(C(C(CO)O)O)OC)N=O |
Sinónimos |
3-O-methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose MMNACAG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)



![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)



![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)


![sodium;6-amino-5-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B217197.png)
